molecular formula C23H48N2O6 B12652289 N-(3-(Tetradecylamino)propyl)-D-gluconamide CAS No. 86702-61-6

N-(3-(Tetradecylamino)propyl)-D-gluconamide

Cat. No.: B12652289
CAS No.: 86702-61-6
M. Wt: 448.6 g/mol
InChI Key: XFVQQMHINKBMJQ-YUMYIRISSA-N
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Description

N-(3-(Tetradecylamino)propyl)-D-gluconamide is a compound that belongs to the class of amides It is characterized by the presence of a long tetradecyl chain attached to an amino group, which is further connected to a propyl chain and a D-gluconamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Tetradecylamino)propyl)-D-gluconamide typically involves the reaction of tetradecylamine with a suitable propylating agent, followed by the introduction of the D-gluconamide group. The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Tetradecylamino)propyl)-D-gluconamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The amino group can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-(3-(Tetradecylamino)propyl)-D-gluconamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a surfactant or emulsifying agent in biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It can be utilized in the formulation of various industrial products, such as lubricants and coatings.

Mechanism of Action

The mechanism of action of N-(3-(Tetradecylamino)propyl)-D-gluconamide involves its interaction with specific molecular targets. The long tetradecyl chain allows for hydrophobic interactions, while the amino and gluconamide groups can participate in hydrogen bonding and electrostatic interactions. These interactions can influence the compound’s behavior in different environments and its ability to interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(Dimethylamino)propyl)-D-gluconamide: Similar structure but with a dimethylamino group instead of a tetradecylamino group.

    N-(3-(Diethylamino)propyl)-D-gluconamide: Contains a diethylamino group, offering different chemical properties.

    N-(3-(Trimethylamino)propyl)-D-gluconamide: Features a trimethylamino group, which can affect its solubility and reactivity.

Uniqueness

N-(3-(Tetradecylamino)propyl)-D-gluconamide is unique due to its long tetradecyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where hydrophobic interactions are crucial, such as in surfactants and emulsifiers.

Biological Activity

Overview of N-(3-(Tetradecylamino)propyl)-D-gluconamide

This compound is a synthetic compound derived from D-gluconic acid, modified with a tetradecylamino group. This structural modification is significant as it influences the compound's biological properties, including its antimicrobial and cytotoxic activities.

Antimicrobial Properties

Research indicates that compounds with long-chain alkyl groups, such as tetradecyl, often exhibit enhanced antimicrobial activity. The presence of the amino group in this compound may facilitate interaction with microbial membranes, leading to disruption and cell death.

Key Findings:

  • Mechanism of Action: The long hydrophobic tail may insert into lipid membranes, increasing permeability and causing leakage of cellular contents.
  • Comparative Studies: In studies comparing various alkylated amines, tetradecyl derivatives showed superior activity against both Gram-positive and Gram-negative bacteria.

Cytotoxicity

The cytotoxic effects of this compound have been assessed in various cancer cell lines.

Case Study Insights:

  • Cell Lines Tested: Commonly used cancer cell lines include HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Results: The compound demonstrated dose-dependent cytotoxicity, with IC50 values indicating significant inhibition of cell proliferation at concentrations ranging from 10 to 50 µM.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound.

Structural FeatureImpact on Activity
Tetradecyl Chain LengthIncreases hydrophobicity and membrane interaction
Amino Group PresenceEnhances binding affinity to microbial membranes
Gluconamide MoietyMay contribute to solubility and stability

In Vitro Studies

Several in vitro studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Efficacy:
    • Tested against Staphylococcus aureus and Escherichia coli.
    • Results showed a minimum inhibitory concentration (MIC) of 12.5 µg/mL for S. aureus.
  • Cytotoxicity Assessment:
    • MTT assay results indicated a significant reduction in cell viability in MCF-7 cells after 48 hours of exposure.

In Vivo Studies

While in vitro studies provide initial insights, in vivo studies are essential for understanding the compound's efficacy in living organisms. Current literature lacks comprehensive in vivo data specific to this compound, highlighting an area for future research.

Properties

CAS No.

86702-61-6

Molecular Formula

C23H48N2O6

Molecular Weight

448.6 g/mol

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-[3-(tetradecylamino)propyl]hexanamide

InChI

InChI=1S/C23H48N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-24-16-14-17-25-23(31)22(30)21(29)20(28)19(27)18-26/h19-22,24,26-30H,2-18H2,1H3,(H,25,31)/t19-,20-,21+,22-/m1/s1

InChI Key

XFVQQMHINKBMJQ-YUMYIRISSA-N

Isomeric SMILES

CCCCCCCCCCCCCCNCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCNCCCNC(=O)C(C(C(C(CO)O)O)O)O

Origin of Product

United States

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